4-azido-2-bromo-1-chlorobenzene

Catalog No.
S6559264
CAS No.
1501896-36-1
M.F
C6H3BrClN3
M. Wt
232.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-azido-2-bromo-1-chlorobenzene

CAS Number

1501896-36-1

Product Name

4-azido-2-bromo-1-chlorobenzene

Molecular Formula

C6H3BrClN3

Molecular Weight

232.5

4-Azido-2-bromo-1-chlorobenzene is an organic compound characterized by its molecular formula C6H3BrClN3\text{C}_6\text{H}_3\text{BrClN}_3 and a molecular weight of approximately 232.5 g/mol. This compound features an aromatic benzene ring substituted with three distinct groups: an azido group (N3-\text{N}_3), a bromo group (Br-\text{Br}), and a chloro group (Cl-\text{Cl}). The presence of these functional groups endows the compound with unique chemical properties, making it a valuable intermediate in organic synthesis and various research applications.

  • Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.
  • Electrophilic Aromatic Substitution: The bromo and chloro groups can facilitate electrophilic aromatic substitution, allowing for further functionalization of the benzene ring.
  • Coupling Reactions: This compound can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromo group is replaced by various substituents using palladium catalysts.

Research indicates that 4-azido-2-bromo-1-chlorobenzene exhibits notable biological activities. It has been studied for its potential antitumor, antimicrobial, and antiviral effects. The azido group may facilitate bioconjugation techniques, allowing for the attachment of this compound to biomolecules for imaging or therapeutic purposes. Its ability to generate reactive intermediates through bioreductive activation may lead to DNA damage and apoptosis in cancer cells .

The synthesis of 4-azido-2-bromo-1-chlorobenzene typically involves several steps:

  • Diazotization: Starting from 2-bromo-4-chloroaniline, the amine group is converted into a diazonium salt.
  • Reaction with Sodium Azide: The diazonium salt is then reacted with sodium azide, resulting in the formation of the azido group.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

4-Azido-2-bromo-1-chlorobenzene has diverse applications across multiple fields:

  • Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, particularly in pharmaceutical development.
  • Bioconjugation: The azido group allows for its use in linking biomolecules, enhancing imaging techniques and targeted drug delivery systems.
  • Material Science: This compound can be utilized in creating specialty chemicals and materials, including polymers and dyes .

Studies on 4-azido-2-bromo-1-chlorobenzene have focused on its interactions with various biological targets. Its reactivity profile suggests that it can form covalent bonds with nucleophiles, potentially modifying proteins or nucleic acids. This reactivity is particularly significant in drug design and development, where such interactions can lead to enhanced therapeutic efficacy or specificity .

Several compounds share structural similarities with 4-azido-2-bromo-1-chlorobenzene. These include:

Compound NameMolecular FormulaKey Functional Groups
1-Azido-4-bromo-2-chlorobenzeneC6H3BrClN3Azido, Bromo, Chloro
1-Azido-2-bromo-4-fluorobenzeneC6H3BrFN3Azido, Bromo, Fluoro
1-Azido-2-chloro-4-iodobenzeneC6H3ClIN3Azido, Chloro, Iodo

These compounds exhibit similar reactivity due to the presence of azido and halogen groups but differ in their specific substituents. The unique combination of bromo and chloro groups in 4-azido-2-bromo-1-chlorobenzene provides distinct reactivity patterns that are advantageous for specific synthetic pathways and applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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